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Compound of Interest

Compound Name: Brillant Orange

Cat. No.: B13756036 Get Quote

Introduction

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye extensively used in live-cell

imaging. As a nucleic acid-selective and pH-sensitive stain, AO exhibits distinct fluorescent

properties depending on the cellular components it interacts with. This metachromatic

characteristic makes it an invaluable tool for simultaneously visualizing different cellular

compartments and assessing various cellular states, including cell viability, apoptosis, and

autophagy.[1] In living cells, AO intercalates with double-stranded DNA (dsDNA), emitting a

green fluorescence, while it accumulates in acidic organelles such as lysosomes and

autophagosomes, where it forms aggregates that emit a bright red or orange fluorescence.[1]

[2] It also binds to single-stranded RNA, resulting in red fluorescence.[1][3]

Mechanism of Action

Acridine Orange is a cationic dye that can freely pass through the plasma membrane of live

cells.[3][4] In the neutral pH environment of the cytoplasm and nucleus, it intercalates into the

double helix of DNA, resulting in a monomeric form that fluoresces green upon excitation with

blue light.[5][6] However, in acidic compartments like lysosomes and autolysosomes, AO

becomes protonated and trapped.[1][4] This leads to a high concentration of the dye, causing it

to form aggregates that exhibit a red-shifted fluorescence, appearing orange to red.[1][6] This

property allows for the ratiometric analysis of cellular processes involving acidic vesicular

organelles (AVOs).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13756036?utm_src=pdf-interest
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Acridine_Orange_Base_for_Live_Cell_Staining.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Acridine_Orange_Base_for_Live_Cell_Staining.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Live_Cell_Imaging_Using_Acridine_Orange.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Acridine_Orange_Base_for_Live_Cell_Staining.pdf
https://en.wikipedia.org/wiki/Acridine_orange
https://en.wikipedia.org/wiki/Acridine_orange
https://www.abcam.com/en-us/products/reagents/acridine-orange-staining-solution-ab270791
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2019.00925/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12514141/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Acridine_Orange_Base_for_Live_Cell_Staining.pdf
https://www.abcam.com/en-us/products/reagents/acridine-orange-staining-solution-ab270791
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Acridine_Orange_Base_for_Live_Cell_Staining.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12514141/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13756036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of Acridine Orange

in live-cell imaging applications.

Table 1: Spectral Properties of Acridine Orange

Target
Molecule/Orga
nelle

Binding
Mechanism

Excitation
(nm)

Emission (nm)
Observed
Color

Double-stranded

DNA (dsDNA)
Intercalation ~502 ~525 Green

Single-stranded

DNA (ssDNA) /

RNA

Electrostatic

interactions,

stacking

~460 ~650 Red

Acidic Vesicular

Organelles (e.g.,

lysosomes,

autophagosomes

)

Protonation and

aggregation
~460-500 ~640-650 Red/Orange

Data compiled from multiple sources.[1][3]

Table 2: Recommended Staining Conditions for Acridine Orange
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Application Cell Type
Acridine Orange
Concentration

Incubation Time

General Live-Cell

Staining
Various 0.5 - 5 µM 15 - 30 minutes

Staining Acidic

Vesicular Organelles

(AVOs)

Various 1 - 5 µM 15 - 30 minutes

Cell Viability Assay

(with Propidium

Iodide)

Various
5 µg/mL (with 25

µg/mL PI)
5 minutes

Cell Cycle Analysis

(Flow Cytometry)
Various 20 µg/mL 1 minute

Concentrations and incubation times may require optimization depending on the specific cell

line and experimental conditions.[1][6][7][8]

Experimental Protocols
Here we provide detailed protocols for key applications of Acridine Orange in live-cell imaging.

Protocol 1: General Staining of Live Cells and Visualization of Acidic Vesicular Organelles

(AVOs)

This protocol describes the basic method for staining live adherent or suspension cells with

Acridine Orange to visualize the nucleus, cytoplasm, and AVOs.

Materials:

Acridine Orange (powder or stock solution)

Phosphate-Buffered Saline (PBS), sterile

Complete cell culture medium

Live-cell imaging dish or plate
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Fluorescence microscope with appropriate filter sets (blue and green excitation)

Procedure:

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Acridine Orange in sterile

PBS. Protect the stock solution from light and store it at 4°C for up to 6 months.[2]

Cell Seeding: Culture cells to the desired confluency on a live-cell imaging dish or plate.

Working Solution Preparation: Prepare a fresh working solution of Acridine Orange by

diluting the stock solution in pre-warmed complete cell culture medium to a final

concentration of 1-5 µM. The optimal concentration should be determined empirically for

each cell type.[1]

Staining:

Remove the existing culture medium from the cells.

Wash the cells once with pre-warmed PBS.

Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at

37°C in a CO₂ incubator, protected from light.[1][2]

Washing:

Remove the staining solution.

Gently wash the cells twice with pre-warmed PBS or complete culture medium to remove

excess dye.[2]

Imaging:

Add fresh, pre-warmed PBS or culture medium to the cells.

Immediately visualize the cells using a fluorescence microscope.

Use a blue excitation filter (e.g., ~488 nm) to observe the green fluorescence of the

nucleus and cytoplasm.
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Use a green excitation filter (e.g., ~540-550 nm) to visualize the red/orange fluorescence

of the AVOs.[1]

Protocol 2: Live/Dead Cell Viability Assay using Acridine Orange and Propidium Iodide (AO/PI)

This dual-staining protocol allows for the differentiation of live, apoptotic, and necrotic cells.

Live cells will appear uniformly green. Early apoptotic cells will show green nuclei with

condensed or fragmented chromatin. Late apoptotic and necrotic cells will stain orange or red

due to the loss of membrane integrity, which allows propidium iodide to enter and stain the

nucleus.

Materials:

Acridine Orange/Propidium Iodide (AO/PI) staining solution (can be prepared or purchased)

Cell suspension

Microcentrifuge tubes

Fluorescence microscope with appropriate filter sets

Procedure:

Staining Solution Preparation (if not using a pre-mixed solution): Prepare a solution

containing 10 µg/mL AO and 50 µg/mL PI in PBS.

Cell Staining:

Pipette 10 µL of your cell sample into a microcentrifuge tube.

Add 10 µL of the premixed AO/PI solution and mix well. This results in a final concentration

of 5 µg/mL AO and 25 µg/mL PI.[7]

Incubate for 5 minutes at room temperature, protected from light.[7]

Analysis:

Gently mix the stained cell suspension.
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Pipette 10 µL of the stained cells onto a slide and cover with a coverslip, or use a cell

counting plate.

Visualize immediately using a fluorescence microscope. Live cells will have green nuclei,

while dead cells will have red/orange nuclei.
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Click to download full resolution via product page

Caption: Workflow for staining live cells with Acridine Orange.
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Caption: Mechanism of Acridine Orange fluorescence in live cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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